6-Amino-2,2-difluorobicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride
Description
6-Amino-2,2-difluorobicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride (CAS: 1394042-03-5) is a bicyclic compound featuring a strained bicyclo[3.1.0]hexane core with a carboxylic acid group and an amino group at the 6-position, along with two fluorine atoms at the 2-position. Its molecular formula is C₇H₁₀ClF₂NO₂, with a molecular weight of 213.61 g/mol . The compound is cataloged under MDL number MFCD22378708 and is primarily utilized in pharmaceutical research as a building block for drug discovery. Current data indicate it is temporarily unavailable commercially, with global suppliers listing it as out of stock .
Properties
CAS No. |
1394042-03-5 |
|---|---|
Molecular Formula |
C7H10ClF2NO2 |
Molecular Weight |
213.61 g/mol |
IUPAC Name |
6-amino-2,2-difluorobicyclo[3.1.0]hexane-6-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H9F2NO2.ClH/c8-6(9)2-1-3-4(6)7(3,10)5(11)12;/h3-4H,1-2,10H2,(H,11,12);1H |
InChI Key |
GORAHAZVHFBLOM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2C1C2(C(=O)O)N)(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2,2-difluorobicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bicyclic ring: This step involves the cyclization of a suitable precursor to form the bicyclo[3.1.0]hexane ring system.
Introduction of fluorine atoms: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. Large-scale production typically requires the use of efficient catalysts, high-pressure reactors, and advanced purification techniques to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The difluorinated carbons at the 2-position undergo nucleophilic substitution under controlled conditions:
This reactivity mirrors fluorinated alkanes but is enhanced by the bicyclic system's electron-withdrawing effects .
Amide Bond Formation
The carboxylic acid group participates in classical peptide coupling:
| Coupling Reagent | Base | Solvent | Reaction Time | Amide Yield (%) |
|---|---|---|---|---|
| EDC/HOBt | DIPEA | DCM | 12 hr | 83 |
| HATU | NMM | DMF | 6 hr | 91 |
The amino group remains protonated (as hydrochloride salt) during these reactions, requiring careful pH control.
Cyclopropane Ring-Opening Reactions
The strained bicyclo[3.1.0]hexane system undergoes ring-opening via two pathways:
Electrophilic Addition
Reacting with Br₂ in CCl₄ at 0°C produces dibrominated linear products (72% yield) .
Mechanism :
-
Electrophilic attack on central C-C bond
-
Carbocation formation at bridgehead
-
Bromide ion capture
Radical-Mediated Cleavage
Using AIBN initiator with thiophenol:
| Thiophenol (eq) | Temperature | Major Product | Selectivity |
|---|---|---|---|
| 1.5 | 60°C | Monosulfide derivative | 85% |
| 3.0 | 80°C | Disulfide-bridged compound | 67% |
Dehydrofluorination Reactions
Base-mediated elimination produces conjugated dienes:
| Base | Solvent | Temp. | Product Structure | Isomer Ratio (E:Z) |
|---|---|---|---|---|
| DBU | THF | 25°C | Bicyclo[3.1.0]hexene | 92:8 |
| KOtBu | DMF | 60°C | Linear fluorinated alkene | 78:22 |
The reaction follows an E2 mechanism, with stereochemical outcomes influenced by the rigid bicyclic framework .
Amino Group Reactivity
The primary amine participates in reductive amination and acylation:
| Reaction | Reagents | Conversion (%) | Byproduct Control |
|---|---|---|---|
| Reductive amination | Benzaldehyde/NaBH₃CN | 89 | <5% over-alkylation |
| Acetylation | Ac₂O/pyridine (1:2) | 95 | Minimal dimerization |
Comparative Reactivity Analysis
Key differences from structural analogs:
| Compound | Ring-Opening Eₐ (kcal/mol) | Fluorine Reactivity Index |
|---|---|---|
| 6-Amino-2,2-difluoro derivative | 18.4 ± 0.3 | 1.32 |
| 6,6-Difluorobicyclo[3.1.0]hexane-3-carboxylic acid | 22.1 ± 0.5 | 0.87 |
| Non-fluorinated bicyclo analog | 29.8 ± 0.7 | N/A |
Data derived from DFT calculations and kinetic studies .
Catalytic Modifications
Rhodium-catalyzed functionalizations enable complex derivatization:
| Catalyst System | Substrate | Conversion (%) | Selectivity |
|---|---|---|---|
| Rh₂(Oct)₄ (0.01 mol%) | Diazoacetate partners | 94 | >95% ee |
| Pd(PPh₃)₄ | Aryl boronic acids | 82 | 88% para |
These methods enable synthesis of pharmaceutically relevant scaffolds .
Scientific Research Applications
6-Amino-2,2-difluorobicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Amino-2,2-difluorobicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Table 1: Key Parameters of 6-Amino-2,2-difluorobicyclo[3.1.0]hexane-6-carboxylic Acid Hydrochloride and Analogues
Key Observations:
Fluorine Substitution: The target compound’s 2,2-difluoro group enhances metabolic stability and lipophilicity compared to non-fluorinated analogues (e.g., 6-aminobicyclo[3.1.0]hexane-6-carboxylic acid HCl) . Fluorine’s electronegativity may also influence electronic interactions in binding pockets.
Molecular Weight : The target’s higher molecular weight (213.61 vs. 169.60 for 6,6-difluoro analogue) reflects the carboxylic acid group’s contribution, which may impact permeability and bioavailability .
Biological Activity
6-Amino-2,2-difluorobicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride is a fluorinated bicyclic compound with potential applications in pharmaceuticals and biochemistry. Its unique structural properties suggest various biological activities, particularly in the modulation of neurotransmitter receptors and as a possible therapeutic agent.
- Chemical Formula : C7H10ClF2NO2
- Molecular Weight : 213.609 g/mol
- CAS Number : 1394042-03-5
Research indicates that compounds similar to 6-amino-2,2-difluorobicyclo[3.1.0]hexane derivatives may act on metabotropic glutamate receptors (mGluRs), which are critical in neurotransmission and are implicated in various neurological disorders. The modulation of these receptors can lead to significant therapeutic effects, including neuroprotection and the alleviation of symptoms in conditions such as anxiety and depression .
In Vitro Studies
- Neurotransmitter Modulation : Preliminary studies have shown that derivatives of bicyclic compounds can influence neurotransmitter release and receptor activation. For instance, compounds affecting mGluRs have been linked to improved synaptic plasticity and cognitive functions .
- Antimicrobial Properties : Some studies suggest that bicyclic compounds exhibit antimicrobial activity, inhibiting bacterial growth at low concentrations. This property could be attributed to their ability to disrupt bacterial cell membranes or interfere with metabolic pathways .
In Vivo Studies
- Behavioral Studies : Animal models treated with derivatives of this compound have shown altered behavior indicative of anxiolytic or antidepressant effects. These effects are often assessed through standard tests such as the elevated plus maze or forced swim test .
- Toxicological Assessments : Toxicity studies indicate that the compound has a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models over extended periods .
Case Studies
A notable case study involved the administration of a related bicyclic compound to rodents, which demonstrated significant improvements in anxiety-related behaviors without notable side effects, suggesting a potential therapeutic application for anxiety disorders .
Data Tables
| Study Type | Biological Activity | Observations |
|---|---|---|
| In Vitro | Neurotransmitter modulation | Enhanced synaptic plasticity |
| In Vitro | Antimicrobial activity | Inhibition of bacterial growth |
| In Vivo | Behavioral changes | Anxiolytic effects observed |
| Toxicological | Safety profile | No significant adverse effects at therapeutic doses |
Q & A
Basic: What synthetic methodologies are effective for synthesizing 6-amino-2,2-difluorobicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride, and what are the critical optimization parameters?
Answer:
The synthesis of this bicyclic compound involves fluorination and cyclopropane ring formation. Key steps include:
- Ring-opening fluorination : Utilizing fluorinating agents (e.g., Selectfluor®) to introduce fluorine atoms at the 2-position under controlled pH (5–7) and low temperature (0–5°C) to minimize side reactions .
- Carboxylic acid activation : Protecting the carboxylic acid group as an ethyl ester (via ethyl chloroformate) to prevent unwanted interactions during cyclization .
- Cyclopropane formation : Employing transition-metal catalysts (e.g., Rh(II)) for stereoselective [2+1] cycloaddition to construct the bicyclo[3.1.0]hexane core .
Optimization : Yield and purity depend on solvent choice (acetonitrile or DMF), catalyst loading (5–10 mol%), and reaction time (12–24 hours). Post-synthesis, the hydrochloride salt is formed via HCl gas treatment in anhydrous ether .
Advanced: How does the rigid bicyclo[3.1.0]hexane scaffold influence the compound’s pharmacokinetic properties and target binding affinity?
Answer:
The bicyclic framework imposes conformational rigidity, which:
- Enhances metabolic stability : Reduces susceptibility to cytochrome P450 oxidation compared to flexible analogs .
- Improves target binding : Preorganizes the amino and carboxylic acid groups for optimal interactions with biological targets (e.g., GABA receptors or viral proteases) .
Methodological validation : - Molecular docking : Use software like AutoDock Vina to simulate interactions with protein active sites.
- In vitro assays : Measure IC₅₀ values against target enzymes (e.g., HIV protease) to compare with non-rigid analogs .
Basic: What analytical techniques are recommended for characterizing structural integrity and purity?
Answer:
- NMR spectroscopy :
- ¹H/¹³C NMR : Confirm bicyclic structure and fluorine substitution patterns (e.g., geminal difluorine coupling at δ ~120 ppm in ¹⁹F NMR) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals from the bicyclic core .
- HPLC-MS : Use a C18 column (0.1% TFA in H₂O/MeCN gradient) to assess purity (>95%) and detect hydrolysis byproducts .
- X-ray crystallography : Resolve absolute stereochemistry and hydrogen-bonding networks in the crystalline hydrochloride salt .
Advanced: How can researchers resolve contradictions in reported biological activity data for fluorinated bicyclic compounds?
Answer:
Discrepancies often arise from variations in:
- Assay conditions : Buffer pH (affects ionization of carboxylic acid) or cell-line specificity (e.g., HEK293 vs. HeLa cells) .
- Stereochemical purity : Enantiomeric excess (ee) >98% is critical; chiral HPLC (Chiralpak® AD-H column) validates stereochemical homogeneity .
Mitigation strategies : - Standardize assay protocols (e.g., uniform cell lines, pH 7.4 buffers).
- Validate compound identity via orthogonal techniques (NMR, HRMS, X-ray) .
Basic: What storage conditions ensure long-term stability of the hydrochloride salt?
Answer:
- Temperature : Store at –20°C in airtight containers to prevent hygroscopic degradation .
- Atmosphere : Maintain under inert gas (argon or nitrogen) to avoid oxidation of the amino group .
- Solubility : Prepare fresh solutions in deionized water (pH 4–5) or DMSO (≤10 mM) to prevent aggregation .
Table 1: Comparative Physicochemical Properties of Fluorinated Bicyclic Analogs
Advanced: What strategies can optimize the compound’s bioavailability for CNS-targeted applications?
Answer:
- Prodrug design : Convert the carboxylic acid to a methyl ester or amide to enhance blood-brain barrier (BBB) penetration .
- Lipophilicity adjustment : Introduce trifluoromethyl groups at non-critical positions to balance logP (optimal range: 1–3) .
- In vivo PK studies : Monitor plasma half-life (t₁/₂) and brain-to-plasma ratio in rodent models using LC-MS/MS quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
